Pyrrole, 2-(2-methyl-5-nitrophenyliminomethyl)-
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Overview
Description
(2-methyl-5-nitrophenyl)(1H-pyrrol-2-ylmethylene)amine is an organic compound with the molecular formula C12H11N3O2. This compound features a combination of a nitrophenyl group and a pyrrole moiety, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-methyl-5-nitrophenyl)(1H-pyrrol-2-ylmethylene)amine typically involves the condensation of 2-methyl-5-nitroaniline with pyrrole-2-carbaldehyde. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(2-methyl-5-nitrophenyl)(1H-pyrrol-2-ylmethylene)amine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyrrole derivatives.
Scientific Research Applications
(2-methyl-5-nitrophenyl)(1H-pyrrol-2-ylmethylene)amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of (2-methyl-5-nitrophenyl)(1H-pyrrol-2-ylmethylene)amine involves its interaction with various molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the pyrrole moiety can interact with biological macromolecules, potentially disrupting cellular processes. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- (2-methyl-5-nitrophenyl)(1H-pyrrol-2-ylmethylene)amine
- 2-methyl-5-nitroaniline
- Pyrrole-2-carbaldehyde
Uniqueness
(2-methyl-5-nitrophenyl)(1H-pyrrol-2-ylmethylene)amine is unique due to its combination of a nitrophenyl group and a pyrrole moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H11N3O2 |
---|---|
Molecular Weight |
229.23 g/mol |
IUPAC Name |
N-(2-methyl-5-nitrophenyl)-1-(1H-pyrrol-2-yl)methanimine |
InChI |
InChI=1S/C12H11N3O2/c1-9-4-5-11(15(16)17)7-12(9)14-8-10-3-2-6-13-10/h2-8,13H,1H3 |
InChI Key |
HAXCXPMEINBEDH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])N=CC2=CC=CN2 |
Origin of Product |
United States |
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